molecular formula C9H10ClNO B13037946 1-Amino-1-(2-chlorophenyl)acetone

1-Amino-1-(2-chlorophenyl)acetone

Cat. No.: B13037946
M. Wt: 183.63 g/mol
InChI Key: MHNVHPSLYWKAKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(2-chlorophenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

1-Amino-1-(2-chlorophenyl)acetone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(2-chlorophenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It serves as a precursor for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(2-chlorophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(2-bromophenyl)acetone: Similar structure but with a bromine atom instead of chlorine.

    1-Amino-1-(2-fluorophenyl)acetone: Contains a fluorine atom in place of chlorine.

    1-Amino-1-(2-methylphenyl)acetone: Features a methyl group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .

Biological Activity

1-Amino-1-(2-chlorophenyl)acetone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an amino group attached to a chlorophenyl moiety and an acetone framework. Its molecular formula is C9H10ClNC_9H_{10}ClN, with a molecular weight of approximately 171.64 g/mol. The presence of the 2-chlorophenyl group is significant as it influences the compound's chemical reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, modulating enzyme activity and influencing cellular pathways. The compound has been shown to exhibit:

  • Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains, indicating its utility in treating infections.
  • Anticancer Activity : Preliminary investigations demonstrate that this compound may inhibit cancer cell proliferation, induce apoptosis, and disrupt cell cycle progression in certain cancer cell lines.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and other cancer cell lines, with IC50 values indicating potent activity .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells, suggesting its potential as a therapeutic agent in oncology .
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, which is critical for limiting uncontrolled cell division .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
1-Amino-1-(3-chlorophenyl)acetoneC9H10ClNSimilar structure; different chlorophenyl position
1-Amino-1-(4-chlorophenyl)acetoneC9H10ClNVariation in chlorophenyl position; potential different reactivity
1-Amino-2-methylpropan-2-oneC5H11NLacks chlorophenyl group; simpler structure

This table illustrates how the presence and position of the chlorine atom significantly influence the biological activity and chemical behavior of these compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study conducted on various bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
  • Cancer Research : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability alongside increased markers for apoptosis, reinforcing its role as a candidate for further oncological research.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-1-(2-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3

InChI Key

MHNVHPSLYWKAKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Cl)N

Origin of Product

United States

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